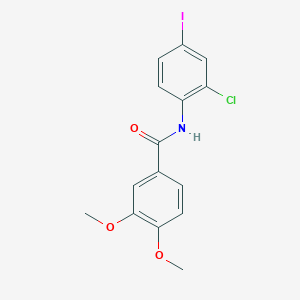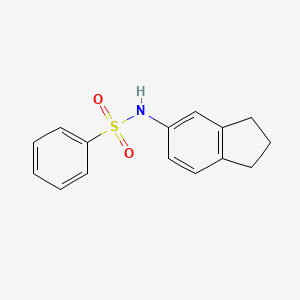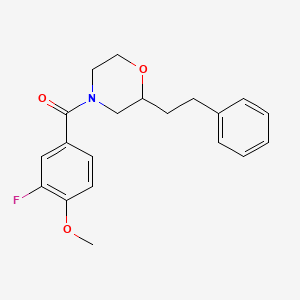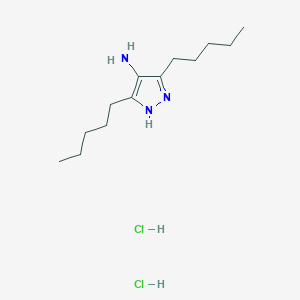![molecular formula C25H25N5O B5984256 1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine](/img/structure/B5984256.png)
1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a diphenylmethyl group and a pyridinyl group containing a 1,2,4-oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the pyridinyl intermediate: The 1,2,4-oxadiazole moiety is then introduced to a pyridine ring through nucleophilic substitution reactions.
Attachment of the piperazine ring: The pyridinyl intermediate is reacted with piperazine under suitable conditions, often involving the use of a base and a solvent like dichloromethane.
Introduction of the diphenylmethyl group: Finally, the diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound’s interaction with biological macromolecules is of interest for understanding its mechanism of action and potential therapeutic effects.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
作用機序
The mechanism of action of 1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Ion Channels: The compound could interact with ion channels, altering ion flow and cellular excitability.
類似化合物との比較
Similar Compounds
1-(Diphenylmethyl)piperazine: Lacks the pyridinyl and oxadiazole moieties, making it less complex.
4-(3-Pyridinyl)piperazine: Does not have the diphenylmethyl and oxadiazole groups.
1-(Diphenylmethyl)-4-(2-pyridinyl)piperazine: Similar but lacks the oxadiazole moiety.
Uniqueness
1-(Diphenylmethyl)-4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine is unique due to the presence of both the 1,2,4-oxadiazole and pyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for research.
特性
IUPAC Name |
5-[2-(4-benzhydrylpiperazin-1-yl)pyridin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-19-27-25(31-28-19)22-13-8-14-26-24(22)30-17-15-29(16-18-30)23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,23H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSFCQWVNSFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-ethoxyphenyl)amino]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B5984173.png)

![ethyl 3-benzyl-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B5984190.png)

![2-{2-[(E)-2-((E)-1-{4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE](/img/structure/B5984208.png)
![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B5984213.png)
![4,6-bis[(dimethylamino)methyl]-2-(4-methylphenyl)pyridin-3-ol;trihydrochloride](/img/structure/B5984235.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B5984242.png)


![methyl [2-[2-(2-furylmethylene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5984257.png)
![N-(2-hydroxyethyl)-N,2-dimethyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B5984260.png)
![methyl 4-([2-(dimethylamino)ethyl]{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}amino)-4-oxobutanoate](/img/structure/B5984261.png)
![N-allyl-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5984274.png)
